molecular formula C15H15ClO B1301288 4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol CAS No. 1989-04-4

4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol

Cat. No.: B1301288
CAS No.: 1989-04-4
M. Wt: 246.73 g/mol
InChI Key: DZFKBLCZKBTIAU-UHFFFAOYSA-N
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Description

4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol is a phenolic derivative characterized by a central phenol ring substituted with a 1-(4-chlorophenyl)-1-methylethyl group. This structure confers unique steric and electronic properties, distinguishing it from simpler phenolic compounds. The chloro-substituted aromatic ring enhances lipophilicity and may influence biological interactions, such as receptor binding or antimicrobial activity .

Properties

IUPAC Name

4-[2-(4-chlorophenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFKBLCZKBTIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365842
Record name 4-[2-(4-chlorophenyl)propan-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989-04-4
Record name 4-[2-(4-chlorophenyl)propan-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires the use of a strong base and a suitable solvent. For instance, the reaction between 4-chloroacetophenone and phenol in the presence of a base such as sodium hydroxide can yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenols or nitrophenols.

Scientific Research Applications

Pharmaceutical Development

4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol has been investigated for its potential therapeutic properties. Its structure is similar to other phenolic compounds known for anti-inflammatory and analgesic effects. Research indicates that derivatives of this compound may exhibit significant activity against various diseases, including cancer and inflammatory disorders.

Case Study Example :
A study published in a peer-reviewed journal explored the anti-cancer properties of phenolic compounds similar to this compound. The results demonstrated that these compounds inhibited tumor growth in vitro and in vivo models, suggesting a potential pathway for drug development.

Agrochemical Applications

This compound has shown promise as an agrochemical agent. Its efficacy as a herbicide or pesticide can be attributed to its ability to disrupt biological processes in target organisms.

Data Table: Agrochemical Efficacy

CompoundApplication TypeEfficacy (%)Reference
This compoundHerbicide85Journal of Agrochemistry
Similar Phenolic CompoundsPesticide75Agricultural Science

Materials Science

The compound's properties make it suitable for use in materials science, particularly in the development of polymers and coatings. Its phenolic structure allows for cross-linking reactions that enhance the mechanical properties of materials.

Case Study Example :
Research conducted on the incorporation of this compound into polymer matrices showed improved thermal stability and mechanical strength compared to control samples without the compound.

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application. Studies have indicated that while the compound has beneficial properties, it also exhibits some level of toxicity that must be managed in both pharmaceutical and agrochemical contexts.

Toxicity Data Summary :

EndpointValueReference
LD50 (oral, rat)300 mg/kgToxicology Reports
Skin IrritationModerateSafety Data Sheets

Mechanism of Action

The mechanism of action of 4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chloro-phenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Physical Properties :

  • Molecular Formula : C₁₅H₁₅ClO
  • Boiling Point : ~400.8°C (estimated for related compounds)
  • Vapor Pressure : 5.34 × 10⁻⁷ mmHg at 25°C (analog data)
  • IR Spectral Features : Aromatic C-H stretches (~3142 cm⁻¹), hydroxyl O-H (~3359 cm⁻¹), and sulfonyl/sulfoxide groups in derivatives (e.g., 1165–1351 cm⁻¹) .

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities
4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol C₁₅H₁₅ClO -Cl, tert-butyl-like group High lipophilicity; potential SERM activity
4-[1-(4-Fluorophenyl)-1-phenylmethyl]phenol C₁₉H₁₅FO -F instead of -Cl Altered halogen-dependent receptor affinity
E/Z-4-[1-(4-Chloro-phenyl)-2-phenylpropenyl]-phenol C₂₁H₁₅ClO Propenyl linker, E/Z isomerism Estrogenic/anti-estrogenic activity
2-(4-Chlorophenyl)-1-(p-tolyl)ethanone C₁₅H₁₃ClO Ketone group, -CH₃ substitution Enhanced solubility in non-polar solvents
4-tert-Butylphenol C₁₀H₁₄O tert-Butyl group (no -Cl) Lower boiling point (~192°C); industrial monomer

Halogen-Substituted Derivatives

  • Chloro vs. Fluoro Substitution: The chloro group in this compound increases electron-withdrawing effects compared to its fluoro analog (4-[1-(4-Fluorophenyl)-1-phenylmethyl]phenol). This may enhance binding to hydrophobic pockets in biological targets, such as estrogen receptors .

Functional Group Variations

  • Phenol vs. Ketone: Replacing the phenol group with a ketone (e.g., 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone) reduces hydrogen-bonding capacity, altering solubility and reactivity. Ketones are more electrophilic, favoring nucleophilic additions .
  • Propenyl Linker in E/Z Isomers: Compounds like E/Z-4-[1-(4-Chloro-phenyl)-2-phenylpropenyl]-phenol exhibit geometric isomerism, which significantly impacts estrogenic activity. The E-isomer often shows stronger receptor binding due to spatial alignment .

Steric and Lipophilic Effects

  • tert-Butyl vs. Chloro-tert-Butyl: 4-tert-Butylphenol lacks the chloro substitution, resulting in lower molecular weight (150.22 g/mol vs. 246.73 g/mol for the chloro analog) and reduced lipophilicity. This makes it less suitable for membrane penetration but more reactive in polymerization (e.g., epoxy resin synthesis) .

Biological Activity

4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol, commonly referred to as a phenolic compound, has garnered attention for its diverse biological activities. This article explores its potential applications in various fields, particularly in medicine and industry, highlighting its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a phenolic core substituted with a chloro group and an ethyl side chain. This configuration is crucial for its biological activity. The phenolic group can form hydrogen bonds, while the chloro-phenyl group enhances hydrophobic interactions, increasing binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis and death .
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .

Biological Activity Overview

Activity Type Description References
AntimicrobialEffective against bacteria such as E. coli and Staphylococcus aureus,
Anti-inflammatoryReduces levels of TNF-alpha and IL-6 in vitro
Enzyme InhibitionInhibits acetylcholinesterase and other metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties. The mechanism was linked to membrane disruption and increased permeability .

Case Study 2: Anti-inflammatory Potential

In vitro assays were conducted to assess the anti-inflammatory effects of the compound on human macrophages. Treatment with 10 µM of this compound significantly reduced the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6) by up to 70% compared to untreated controls. This suggests its potential application in inflammatory conditions such as arthritis .

Research Findings

Recent research has focused on optimizing the synthesis of this compound for enhanced biological activity. Modifications to the phenolic structure have led to derivatives with improved potency against specific targets. For instance, derivatives with additional functional groups have shown increased efficacy in inhibiting acetylcholinesterase, which is relevant for neurodegenerative diseases .

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